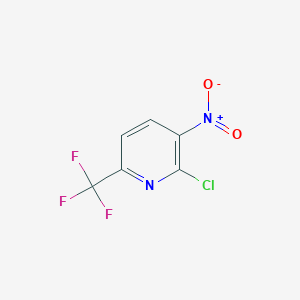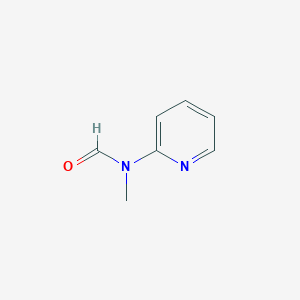
2-(Prop-2-yn-1-yl)isoquinolin-1(2H)-one
描述
1(2H)-Isoquinolinone, 2-(2-propyn-1-yl)- is a chemical compound that belongs to the isoquinolinone family Isoquinolinones are known for their diverse biological activities and are often used as building blocks in organic synthesis
准备方法
The synthesis of 1(2H)-Isoquinolinone, 2-(2-propyn-1-yl)- can be achieved through several synthetic routes. One common method involves the use of N-ethoxycarbonyl protected-N-propargylanilines as building blocks. These compounds undergo an intramolecular hydroarylation reaction, catalyzed by gold (I), to form the desired isoquinolinone derivative . The reaction conditions typically involve mild temperatures and the use of an electrophilic source to activate the carbon-carbon triple bond.
化学反应分析
1(2H)-Isoquinolinone, 2-(2-propyn-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propargyl position, using reagents like sodium azide or alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or alkanes.
科学研究应用
1(2H)-Isoquinolinone, 2-(2-propyn-1-yl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism by which 1(2H)-Isoquinolinone, 2-(2-propyn-1-yl)- exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its reactive propargyl group. This interaction can lead to the modulation of various biochemical pathways, resulting in the observed biological activities.
相似化合物的比较
1(2H)-Isoquinolinone, 2-(2-propyn-1-yl)- can be compared with other similar compounds, such as:
These compounds share the propargyl group, which contributes to their reactivity and potential applications. 1(2H)-Isoquinolinone, 2-(2-propyn-1-yl)- is unique due to its isoquinolinone core, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
125030-80-0 |
|---|---|
分子式 |
C12H9NO |
分子量 |
183.21 g/mol |
IUPAC 名称 |
2-prop-2-ynylisoquinolin-1-one |
InChI |
InChI=1S/C12H9NO/c1-2-8-13-9-7-10-5-3-4-6-11(10)12(13)14/h1,3-7,9H,8H2 |
InChI 键 |
KOZJGHVVRNSSIZ-UHFFFAOYSA-N |
SMILES |
C#CCN1C=CC2=CC=CC=C2C1=O |
规范 SMILES |
C#CCN1C=CC2=CC=CC=C2C1=O |
同义词 |
1(2H)-Isoquinolinone,2-(2-propynyl)-(9CI) |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
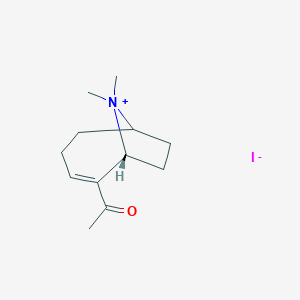
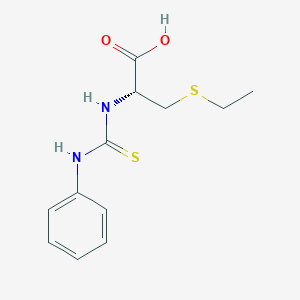
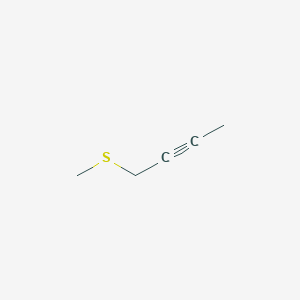
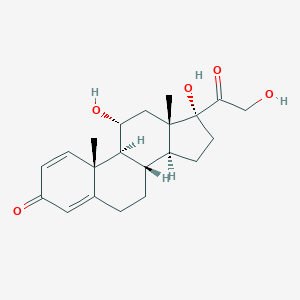
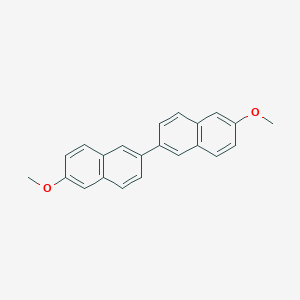
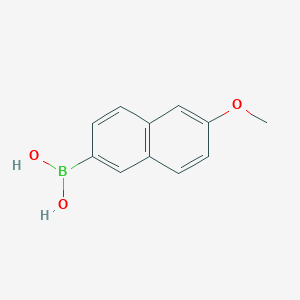

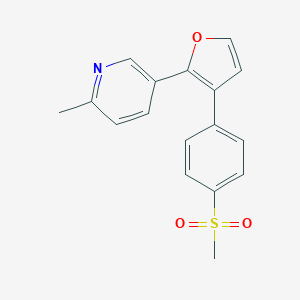
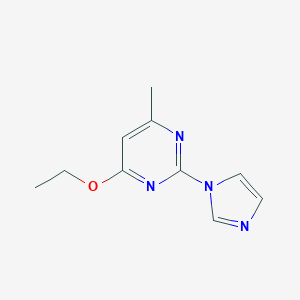
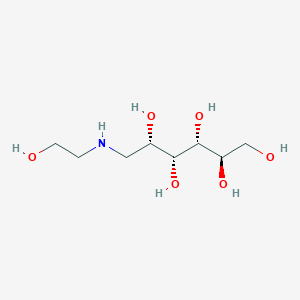
![Ethanone,1-[3-(dimethylamino)-2-thienyl]-(9ci)](/img/structure/B46345.png)
